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Compound of Interest

Compound Name: 1-Cyclohexene-1-methanol

Cat. No.: B154202 Get Quote

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum

of 1-Cyclohexene-1-methanol. Tailored for researchers, scientists, and drug development

professionals, this document outlines the characteristic vibrational frequencies, provides

detailed experimental protocols for sample preparation, and presents a logical workflow for

spectral interpretation.

Molecular Structure and Functional Groups
1-Cyclohexene-1-methanol possesses a unique combination of functional groups that give

rise to a characteristic IR spectrum. The key structural features include:

Alcohol Group (-OH): This primary alcohol consists of a hydroxyl group attached to a

methylene group, which is in turn bonded to the cyclohexene ring.

Carbon-Carbon Double Bond (C=C): Located within the six-membered ring, this double bond

is a key feature of the cyclohexene moiety.

Alkenyl C-H Bonds (=C-H): A hydrogen atom is attached to one of the sp² hybridized carbon

atoms of the double bond.

Alkyl C-H Bonds (-C-H): The molecule contains several sp³ hybridized carbon atoms with

associated hydrogen atoms within the cyclohexene ring and the methylene group.
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Carbon-Oxygen Single Bond (C-O): This bond connects the methylene group to the hydroxyl

group.

Each of these functional groups exhibits characteristic absorption bands in the IR spectrum,

allowing for the identification and structural elucidation of the molecule.

Predicted Infrared Absorption Data
The following table summarizes the expected quantitative data for the principal IR absorption

bands of 1-Cyclohexene-1-methanol, based on established correlation tables and spectral

data of similar compounds.
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Wavenumber
(cm⁻¹)

Functional
Group

Vibrational
Mode

Intensity
Characteristic
s

3550 - 3200 Alcohol (-OH) O-H Stretch Strong, Broad

The broadness is

due to

intermolecular

hydrogen

bonding.[1][2][3]

3100 - 3010 Alkenyl (=C-H) C-H Stretch Medium

Appears just to

the left of the sp³

C-H stretching

region.[3][4][5][6]

[7]

2960 - 2850 Alkyl (-C-H) C-H Stretch Strong

Typically multiple

sharp peaks from

the CH₂ groups

in the ring.[3][4]

[8]

1680 - 1620 Alkene (C=C) C=C Stretch Medium to Weak

The intensity can

vary depending

on the

substitution of

the double bond.

[3][6][9]

~1450 Alkyl (-CH₂)
C-H Bend

(Scissoring)
Medium

Characteristic

bending vibration

for methylene

groups.[8][9]

1260 - 1000 Alcohol (C-O) C-O Stretch Strong

The exact

position can help

distinguish

between primary,

secondary, and

tertiary alcohols.

[1][2][10]
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1000 - 650 Alkenyl (=C-H)
C-H Bend (Out-

of-Plane)

Medium to

Strong

The position in

the fingerprint

region can

provide

information about

the substitution

pattern of the

alkene.[6][9]

Experimental Protocols for Infrared Spectroscopy
The quality of an IR spectrum is highly dependent on the sample preparation technique. For 1-
Cyclohexene-1-methanol, a liquid at room temperature, the following methods are suitable.

Neat Liquid Film (Thin Film) Method
This is a simple and common method for analyzing pure liquid samples.

Materials:

FTIR Spectrometer

Two polished salt plates (e.g., NaCl or KBr)

Pasteur pipette

Desiccator for storing salt plates

Acetone or other suitable volatile solvent for cleaning

Kimwipes or other lint-free tissues

Procedure:

Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a

Kimwipe moistened with a small amount of acetone and then allow them to dry completely.

Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
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Place one salt plate on a clean, dry surface.

Using a Pasteur pipette, place one to two drops of 1-Cyclohexene-1-methanol onto the

center of the bottom salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly

and form a thin film between the plates. Avoid the formation of air bubbles.

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

Acquire the background spectrum (air).

Acquire the sample spectrum.

After analysis, disassemble the plates and clean them thoroughly with a suitable solvent.

Store the clean, dry plates in a desiccator.

Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample

preparation.

Materials:

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Micropipette or Pasteur pipette

Solvent for cleaning (e.g., isopropanol or ethanol)

Soft, lint-free tissues

Procedure:

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.

Place a small drop of 1-Cyclohexene-1-methanol directly onto the ATR crystal surface,

ensuring the crystal is fully covered.
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If the ATR accessory has a pressure clamp, lower it to ensure good contact between the

liquid sample and the crystal. For liquids, minimal pressure is usually required.

Acquire the sample spectrum.

After the measurement, clean the ATR crystal by wiping away the sample with a soft tissue

and then cleaning with a tissue dampened with a suitable solvent like isopropanol. Allow the

crystal to dry completely.

Visualization of Molecular Structure and
Interpretation Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure

of 1-Cyclohexene-1-methanol with its key functional groups and a logical workflow for

interpreting its IR spectrum.
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Molecular Structure of 1-Cyclohexene-1-methanol
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Figure 1: Molecular structure and key functional groups of 1-Cyclohexene-1-methanol.
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Figure 2: Logical workflow for the interpretation of the IR spectrum of 1-Cyclohexene-1-
methanol.

Detailed Interpretation of the Spectrum
A typical IR spectrum of 1-Cyclohexene-1-methanol would exhibit the following key features,

which can be interpreted using the workflow outlined in Figure 2:

O-H Stretching Region (3550-3200 cm⁻¹): The most prominent feature in this region is a

strong and broad absorption band centered around 3300 cm⁻¹.[1][2][3] This is characteristic

of the O-H stretching vibration of an alcohol that is involved in intermolecular hydrogen

bonding.

C-H Stretching Region (3100-2850 cm⁻¹):
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A medium intensity peak is expected to appear just above 3000 cm⁻¹ (around 3020 cm⁻¹),

which is indicative of the C-H stretching of the sp²-hybridized carbon of the alkene (=C-H).

[3][4][5][6][7]

Several strong, sharp peaks will be observed just below 3000 cm⁻¹ (in the 2960-2850

cm⁻¹ range).[3][4][8] These are due to the symmetric and asymmetric stretching vibrations

of the C-H bonds in the sp³-hybridized carbons of the cyclohexene ring and the methanol

substituent.

Double Bond Region (1700-1600 cm⁻¹): A peak of medium to weak intensity is anticipated

around 1650 cm⁻¹, corresponding to the C=C stretching vibration of the cyclohexene ring.[3]

[6][9]

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, though it

can be complex to interpret fully.

A strong absorption band is expected in the 1260-1000 cm⁻¹ range, which is characteristic

of the C-O stretching of a primary alcohol.[1][2][10] For 1-Cyclohexene-1-methanol, this

peak would likely appear around 1030 cm⁻¹.

A medium intensity peak around 1450 cm⁻¹ can be attributed to the scissoring (bending)

vibration of the CH₂ groups in the ring.[8][9]

A band in the 1000-650 cm⁻¹ range would be due to the out-of-plane bending of the

alkenyl C-H bond.[6][9]

By systematically analyzing these regions and identifying the characteristic absorption bands,

one can confidently confirm the presence of the key functional groups and thus the overall

structure of 1-Cyclohexene-1-methanol. The absence of other strong characteristic peaks

(e.g., a C=O stretch around 1700 cm⁻¹) further supports the structural assignment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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